molecular formula C26H27N3O2S2 B2379130 2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide CAS No. 931350-33-3

2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide

Cat. No.: B2379130
CAS No.: 931350-33-3
M. Wt: 477.64
InChI Key: LBAGMLDFSZXNHR-UHFFFAOYSA-N
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Description

The compound 2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide is a thienopyrimidinone derivative featuring a sulfanyl-linked acetamide moiety. Its core structure comprises a thieno[3,2-d]pyrimidin-4(3H)-one scaffold substituted at position 3 with a 4-methylbenzyl group and at position 2 with a sulfanyl bridge connected to an N-(4-phenylbutan-2-yl)acetamide side chain.

Key structural attributes include:

  • Thienopyrimidinone core: A fused bicyclic system that enhances π-π stacking interactions with biological targets.
  • Sulfanyl-acetamide linkage: A flexible spacer that may modulate binding affinity and solubility.
  • 4-Phenylbutan-2-yl group: A branched alkyl chain with aromatic termini, influencing steric and hydrophobic interactions.

Properties

IUPAC Name

2-[3-[(4-methylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-phenylbutan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O2S2/c1-18-8-11-21(12-9-18)16-29-25(31)24-22(14-15-32-24)28-26(29)33-17-23(30)27-19(2)10-13-20-6-4-3-5-7-20/h3-9,11-12,14-15,19H,10,13,16-17H2,1-2H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAGMLDFSZXNHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC(C)CCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 4-methylbenzylamine with a thienopyrimidine derivative, followed by acylation with 4-phenylbutan-2-yl chloride. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the conversion of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thienopyrimidine core, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the enzyme myeloperoxidase (MPO), which plays a role in the inflammatory response and is implicated in cardiovascular diseases . By inhibiting MPO, this compound can reduce oxidative stress and inflammation, thereby providing therapeutic benefits.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a broader class of sulfanyl-acetamide derivatives with thienopyrimidinone or pyrimidine cores. Below is a detailed comparison with structurally related compounds:

Substituent Variations and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Differences Potential Impact
Target Compound C₃₁H₃₁N₃O₂S₂ 565.78 - 4-Methylbenzyl (position 3)
- N-(4-phenylbutan-2-yl) (acetamide)
Reference compound Balanced lipophilicity; moderate solubility
N-(4-Butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide C₂₅H₂₅N₃O₂S₂ 463.61 - 4-Butylphenyl (acetamide)
- 3-Methyl-7-phenyl (core)
Shorter alkyl chain; phenyl at position 7 Reduced steric hindrance; higher solubility
2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide C₂₃H₂₀F₃N₃O₃S₂ 539.60 - 4-(Trifluoromethoxy)phenyl (acetamide)
- 6,7-Dihydro core
Electron-withdrawing CF₃O group; saturated thienopyrimidine Enhanced metabolic stability; lower logP
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide C₁₄H₁₆N₄OS₂ 336.43 - Pyrimidinylsulfanyl core
- 4-Methylpyridinyl (acetamide)
Simplified core; heteroaromatic acetamide Improved hydrogen bonding; higher polarity

Biological Activity

The compound 2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its implications in medicinal chemistry.

Chemical Structure and Properties

The compound's IUPAC name highlights its complex structure, which includes a thieno[3,2-d]pyrimidine core with various substituents. The molecular formula is C24H23N3O2S2C_{24}H_{23}N_{3}O_{2}S_{2}, with a molecular weight of approximately 465.59 g/mol. The structural characteristics contribute to its biological activity.

PropertyValue
Molecular FormulaC24H23N3O2S2
Molecular Weight465.59 g/mol
CAS Number1040675-26-0
Chemical ClassThienopyrimidine

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler thienopyrimidine derivatives. A common synthetic route includes:

  • Preparation of Thienopyrimidine : Reacting 3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidine with thiol groups.
  • Formation of Acetamide : Coupling the thienopyrimidine derivative with N-(4-phenylbutan-2-yl)acetamide under controlled conditions.

These steps often require specific reagents and conditions to optimize yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to:

  • Inhibit Enzyme Activity : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.
  • Modulate Receptor Activity : It binds to certain receptors, altering their activity and influencing cellular signaling pathways.

Case Studies

Several studies have documented the biological effects of this compound:

  • Anticancer Activity : In vitro studies demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including MCF7 and NCI-H460. The IC50 values were reported as follows:
    • MCF7: IC50 = 12.50 µM
    • NCI-H460: IC50 = 42.30 µM
    These findings suggest a potential role in cancer therapeutics .
  • Anti-inflammatory Properties : Research indicates that the compound may reduce inflammation markers in cellular models, suggesting its utility in treating inflammatory diseases .

Comparative Analysis

When compared to similar compounds within the thienopyrimidine class, this compound shows enhanced biological activity due to its unique substituents:

Compound NameIC50 (µM)Biological Activity
2-{[3-methyl-7-(4-methylphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)methylacetamide10.00Anticancer
N-(4-butylphenyl)-2-{[3-methyl-thieno[3,2-d]pyrimidin-2-yl]thio}acetamide15.00Anticancer

These comparisons highlight how slight modifications in structure can lead to significant differences in biological efficacy.

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